N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

HIF Prolyl Hydroxylase Anemia Ischemia

N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic, small-molecule pyridazinone derivative. Structurally, it is an N-substituted glycine conjugate of a 3-(4-chlorophenyl)-6-oxopyridazine core.

Molecular Formula C14H12ClN3O4
Molecular Weight 321.71 g/mol
Cat. No. B4509588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Molecular FormulaC14H12ClN3O4
Molecular Weight321.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)Cl
InChIInChI=1S/C14H12ClN3O4/c15-10-3-1-9(2-4-10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22)
InChIKeyATAOKDWYWYBJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine: A Pyridazinone Chemical Probe


N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic, small-molecule pyridazinone derivative. Structurally, it is an N-substituted glycine conjugate of a 3-(4-chlorophenyl)-6-oxopyridazine core. This compound is situated within a pharmacophore class extensively explored for inhibiting HIF prolyl hydroxylases (PHDs), a mechanism relevant to anemia and ischemia therapy [1]. It is closely related to, but structurally distinct from, simpler acetic acid derivatives in the same series, such as [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, which have demonstrated in vitro enzyme inhibition [2].

Rationale for Procuring N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine Over Simpler Pyridazinone Analogs


Generic substitution within this pyridazinone series is inadvisable due to demonstrated, quantifiable structure-activity relationship (SAR) sensitivity. The N-acetylglycine moiety is not an inert appendage; it fundamentally alters the molecule's physicochemical and biological profile. For the core 4,6-diaryl pyridazinone scaffold, removing a chlorine substituent or altering the N-2 substitution chain length has been shown to drastically reduce target engagement. Specifically, the N-acetic acid derivative containing a 4-chlorophenyl group achieved an aldose reductase IC50 of 12 µM, representing the activity peak within that specific series [1]. This confirms that both the specific halogen substitution and the N-linked acid chain are critical for high-affinity binding in related targets, a principle highly likely to extend to the N-acetylglycine conjugate's distinct pharmacological interactions [1].

Quantitative Differentiation Evidence for N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine


Class-Level HIF Prolyl Hydroxylase (PHD) Inhibition for Anemia Indications

This compound belongs to a claimed class of pyridazinedione N-substituted glycine derivatives that act as antagonists of HIF prolyl hydroxylases. The patent asserts this mechanism increases erythropoietin (Epo) production, offering a therapeutic approach for anemia [1]. While no specific IC50 for this exact compound is provided, it is a representative member of a genus defined by this mode of action, differentiating it from pyridazinones targeting other enzymes (e.g., aldose reductase or PDEs). This mechanistic class-level evidence is derived from the patent's core invention.

HIF Prolyl Hydroxylase Anemia Ischemia Pyridazinedione

Scaffold Potency Reference: Related Acetic Acid Analog Achieves 12 µM IC50 on Aldose Reductase

A related compound lacking the glycine moiety, [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (derivative 3c), was identified as the most potent compound in a series of N-substituted pyridazinones against pig lens aldose reductase, with an IC50 of 1.2 x 10⁻⁵ M (12 µM) [1]. The target compound's N-acetylglycine extension represents a further structural elaboration of this highly optimized scaffold. This data provides a critical quantitative baseline, showing the core scaffold is capable of low-micromolar inhibition in a relevant enzyme assay, which the target compound's extended moiety may modulate in terms of potency or selectivity.

Aldose Reductase Pyridazinone Structure-Activity Relationship Diabetic Complications

Potential for Glycine Transporter 1 (GlyT1) and Glutaminase (GLS) Activity Based on Analog Data

The N-acetylglycine tail introduces potential for interactions with glycine-binding or glycine-processing targets. Database evidence shows structurally distinct but conceptually related pyridazine-containing compounds can exhibit potent activity at these sites. For instance, a small molecule (CHEMBL59858) shows an IC50 of 100 nM at human GlyT1 [1], and another (CHEMBL3770617) inhibits human glutaminase with an IC50 of 29 nM [2]. These data suggest the target compound's acyl-glycine motif could engage these pharmacophores, providing a differentiated profile versus simple acetic acid analogs that lack this functional group. Direct comparison data for the target compound are not available.

GlyT1 Glutaminase Neuroscience Cancer

Targeted Research Applications for N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine Based on Comparative Evidence


HIF Pathway Chemical Probe for Anemia and Ischemia Research

Procure this compound as a member of the patented HIF prolyl hydroxylase inhibitor class [1] to study hypoxia-inducible factor stabilization and downstream effects on erythropoietin production. Its primary differentiator from other pyridazinone-based probes (e.g., cardiotonic or aldose reductase inhibitors) is its intended mechanism within the HIF pathway.

Structure-Activity Relationship (SAR) Expansion of a Validated Pharmacophore

Use this compound as a critical comparator in medicinal chemistry programs where the lead is [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (IC50 = 12 µM) [2]. The N-acetylglycine modification will elucidate the steric and electronic tolerance of the enzyme binding pocket beyond the acetic acid moiety, potentially enhancing potency, selectivity, or pharmacokinetic properties.

Focused Screening for Glycine Transporter 1 (GlyT1) or Glutaminase (GLS) Modulation

Prioritize this compound for screening campaigns targeting GlyT1 or GLS, given the demonstrated nanomolar activity of other pyridazine-containing ligands against these targets [3][4]. The acyl-glycine motif is a key structural hypothesis for engaging these targets, a feature absent in simpler analogs, making this compound a valuable tool for testing this specific SAR hypothesis.

Quote Request

Request a Quote for N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.